5-(3-Chloro-2-fluorophenyl)nicotinic acid
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Overview
Description
5-(3-Chloro-2-fluorophenyl)nicotinic acid is an organic compound with the molecular formula C₁₂H₇ClFNO₂ It is a derivative of nicotinic acid, featuring a chloro and fluoro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2-fluorophenyl)nicotinic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 3-chloro-2-fluorophenylboronic acid and a suitable nicotinic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-2-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or THF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-(3-Chloro-2-fluorophenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-2-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluorophenylboronic acid
- 5-Chloro-2-fluorophenylboronic acid
- Nicotinic acid derivatives
Uniqueness
5-(3-Chloro-2-fluorophenyl)nicotinic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
1346692-03-2 |
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Molecular Formula |
C12H7ClFNO2 |
Molecular Weight |
251.64 g/mol |
IUPAC Name |
5-(3-chloro-2-fluorophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7ClFNO2/c13-10-3-1-2-9(11(10)14)7-4-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) |
InChI Key |
QKKJWUQQKLTZFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
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